(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid
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Overview
Description
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry and biology. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of chiral amines, which can be further functionalized to obtain the desired compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for producing chiral compounds . The use of flow microreactors allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-substrate interactions and chiral recognition.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid include other chiral amino acid derivatives and tertiary butyl esters. These compounds share similar functional groups and stereochemistry but may differ in their specific applications and reactivity .
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which allows for specific interactions and applications in various fields. Its versatility and potential for further functionalization make it a valuable compound for research and industrial use.
Properties
CAS No. |
2679950-90-2 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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